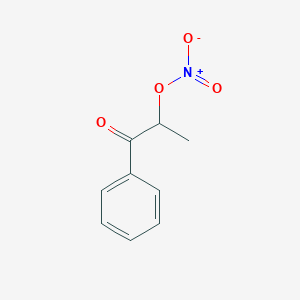

1-Propanone, 2-(nitrooxy)-1-phenyl-

Description

Contextual Significance of α-Functionalized Ketones in Complex Molecule Synthesis

Alpha-functionalized ketones are a cornerstone of organic synthesis. acs.org The introduction of a substituent (a heteroatom or a carbon group) at the position adjacent to a ketone's carbonyl group creates a versatile chemical handle for further transformations. These substructures are prevalent in a wide range of important molecules, including natural products, pharmaceuticals, and agrochemicals. researchgate.netspringernature.com

Traditionally, the synthesis of these compounds relies on the reaction of a nucleophilic ketone enolate with an electrophile. researchgate.netspringernature.com However, modern organic chemistry has seen the development of more sophisticated methods. These include:

Umpolung Strategies: This concept, German for "polarity reversal," inverts the typical reactivity of the α-carbon, making it electrophilic to react with nucleophiles. acs.orgspringernature.com

Catalytic Approaches: The use of organocatalysis, photoredox catalysis, and transition-metal catalysis has enabled the direct and enantioselective α-functionalization of ketones under mild conditions. acs.orgorganic-chemistry.org

Hypervalent Iodine Reagents: These reagents have proven effective in promoting various asymmetric α-functionalizations of carbonyl compounds. acs.org

The ability to selectively introduce functional groups like halogens, oxygen, sulfur, or nitrogen at the α-position allows chemists to build molecular complexity and access a diverse array of valuable synthetic intermediates. organic-chemistry.orgrsc.org

Role of Nitrate (B79036) Ester Moieties in Modern Chemical Transformations

The nitrate ester group (R-ONO₂), while structurally simple, is a potent functional group in chemical synthesis and materials science. wikipedia.org These esters of nitric acid and alcohols are distinct from nitro compounds (R-NO₂), which are linked via a carbon-nitrogen bond. wikipedia.org

Nitrate esters play several key roles:

Energetic Materials: The nitrate ester is a classic "explosophore" used in the design of explosives, propellants, and pyrotechnics. acs.orgnih.gov Its presence significantly increases the density, oxygen balance, and energetic power of a molecule due to the large amount of energy released upon decomposition to stable products like N₂ and CO₂. wikipedia.org

Synthetic Intermediates: The formation of a nitrate ester, known as nitrooxylation, is typically achieved by reacting an alcohol with nitric acid, often in the presence of a dehydrating agent like sulfuric acid. wikipedia.org More modern, environmentally benign methods utilize reagents like dinitrogen pentoxide (N₂O₅) in an inert solvent, avoiding the use of strong, corrosive acids. core.ac.uk

Biological Activity: In a medical context, certain nitrate esters function as prodrugs, releasing nitric oxide (NO), a potent natural vasodilator, within the body. wikipedia.org

The inclusion of a nitrate ester moiety in a molecule like 1-Propanone, 2-(nitrooxy)-1-phenyl- therefore imparts a specific set of reactive properties that can be exploited.

Scholarly Overview of Synthetic and Mechanistic Challenges in α-Nitrooxy Ketones

The synthesis and understanding of α-nitrooxy ketones, such as 1-Propanone, 2-(nitrooxy)-1-phenyl-, present distinct challenges that stem from the close proximity of the carbonyl and nitrate ester groups.

Synthetic Challenges: The most direct synthetic route to 1-Propanone, 2-(nitrooxy)-1-phenyl- would involve the nitrooxylation of its corresponding alcohol precursor, 2-hydroxy-1-phenyl-1-propanone. This reaction requires careful control to prevent side reactions, such as oxidation of the alcohol or degradation of the sensitive nitrate ester product. The choice of nitrating agent is critical; while traditional mixed acids (HNO₃/H₂SO₄) are powerful, they can be too harsh for complex molecules. Milder, modern reagents may offer a more selective pathway. core.ac.uk

Mechanistic Complexities: The interaction between the adjacent carbonyl (C=O) and nitrooxy (-ONO₂) groups gives rise to unique mechanistic behavior not seen in monofunctional compounds. copernicus.org

Enhanced Photolysis: Research on other α-nitrooxy ketones has shown that they have enhanced absorption cross-sections and are more susceptible to photolysis (decomposition by light) compared to molecules containing only a ketone or a nitrate ester. This is attributed to an electronic interaction between the two chromophores. copernicus.org

Reactivity and Stability: The electron-withdrawing nature of the phenyl ketone group can influence the stability and reactivity of the adjacent nitrate ester. Nitrate esters are known for their potential thermal instability, and this could be modified by the neighboring functional group. wikipedia.orgacs.org Acyclic α-nitro ketones (a related class) are known to be versatile precursors to other functionalities, suggesting that α-nitrooxy ketones could also serve as valuable, reactive intermediates. researchgate.net

The table below summarizes key properties and challenges associated with the functional groups in 1-Propanone, 2-(nitrooxy)-1-phenyl-.

| Functional Group | Key Role/Property | Synthetic/Mechanistic Challenge |

| α-Ketone | Versatile handle for C-C and C-heteroatom bond formation. researchgate.netspringernature.com | Controlling regioselectivity and stereoselectivity during functionalization. acs.orgorganic-chemistry.org |

| Nitrate Ester | Energetic properties; source of nitric oxide. wikipedia.orgacs.org | Potential for thermal and photochemical instability; requires controlled synthesis to avoid degradation. wikipedia.orgcopernicus.org |

| α-Nitrooxy Ketone | Unique photochemical reactivity due to group interaction. copernicus.org | Managing the combined reactivity and potential instability; achieving selective synthesis. |

Current Research Landscape and Future Perspectives for 1-Propanone, 2-(nitrooxy)-1-phenyl-

While specific research focused exclusively on 1-Propanone, 2-(nitrooxy)-1-phenyl- is not extensively documented in public literature, its structure places it at the forefront of several active research areas. The future study of this and related α-nitrooxy ketones holds considerable promise.

Potential Research Directions:

Synthetic Methodology: Developing novel, efficient, and stereoselective methods for the synthesis of α-nitrooxy ketones is a significant goal. This would leverage advances in catalysis to provide access to a range of these valuable building blocks. springernature.com

Photochemical Applications: The enhanced photolysis of α-nitrooxy ketones could be harnessed for specific applications. copernicus.org For example, they could serve as photo-labile protecting groups or as precursors for generating reactive intermediates under controlled light-induced conditions.

Reactive Intermediates: The controlled decomposition of 1-Propanone, 2-(nitrooxy)-1-phenyl- could provide access to valuable intermediates for complex molecule synthesis. The dual functionality offers multiple pathways for selective chemical transformations.

Probing Reaction Mechanisms: As a model compound, it can be used to further study the intricate electronic and steric interactions between adjacent carbonyl and nitrate ester groups, contributing to a deeper fundamental understanding of physical organic chemistry.

The exploration of molecules like 1-Propanone, 2-(nitrooxy)-1-phenyl- pushes the boundaries of synthetic chemistry and enhances our ability to design functional molecules with precision and purpose.

Structure

3D Structure

Properties

CAS No. |

60434-74-4 |

|---|---|

Molecular Formula |

C9H9NO4 |

Molecular Weight |

195.17 g/mol |

IUPAC Name |

(1-oxo-1-phenylpropan-2-yl) nitrate |

InChI |

InChI=1S/C9H9NO4/c1-7(14-10(12)13)9(11)8-5-3-2-4-6-8/h2-7H,1H3 |

InChI Key |

VJWUGFSVFUCQLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)O[N+](=O)[O-] |

Origin of Product |

United States |

Spectroscopic Elucidation of Molecular Structure and Conformation of 1 Propanone, 2 Nitrooxy 1 Phenyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy, complemented by a suite of two-dimensional (2D) NMR experiments, provides an unambiguous assignment of the atomic connectivity and stereochemistry of 1-Propanone, 2-(nitrooxy)-1-phenyl-.

High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis of Substituted Propanones

The ¹H and ¹³C NMR spectra of 1-Propanone, 2-(nitrooxy)-1-phenyl- are predicted by considering the known spectral data of the parent compound, propiophenone (B1677668), and the substituent effects of the α-nitrooxy group. The electron-withdrawing nature of the nitrooxy group is expected to induce significant downfield shifts for the adjacent methine and methyl protons and carbons.

Predicted ¹H NMR Data:

The proton spectrum is anticipated to display characteristic signals for the phenyl, methine, and methyl groups. The aromatic protons will appear as a complex multiplet in the range of 7.4-8.0 ppm. The methine proton (H-2), being directly attached to the electron-withdrawing nitrooxy group, is predicted to be significantly deshielded, resonating as a quartet at approximately 5.5-6.0 ppm. The methyl protons (H-3) will appear as a doublet coupled to the methine proton, expected around 1.6-1.8 ppm.

Predicted ¹³C NMR Data:

The carbonyl carbon (C-1) is expected to resonate around 195-200 ppm. The phenyl carbons will show signals in the aromatic region (128-138 ppm). The methine carbon (C-2), bonded to the oxygen of the nitrooxy group, will experience a strong deshielding effect, with a predicted chemical shift in the range of 75-85 ppm. The methyl carbon (C-3) is anticipated to resonate at approximately 15-20 ppm.

Predicted ¹H NMR Chemical Shifts for 1-Propanone, 2-(nitrooxy)-1-phenyl-

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.4 - 8.0 | m |

| H-2 | 5.5 - 6.0 | q |

| H-3 | 1.6 - 1.8 | d |

Predicted ¹³C NMR Chemical Shifts for 1-Propanone, 2-(nitrooxy)-1-phenyl-

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C=O) | 195 - 200 |

| Phenyl-C | 128 - 138 |

| C-2 | 75 - 85 |

| C-3 | 15 - 20 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To confirm the predicted structure and establish through-bond and through-space correlations, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the methine proton (H-2) and the methyl protons (H-3), confirming the propanone backbone. Cross-peaks would also be observed between the aromatic protons, helping to assign their relative positions. nih.govmdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly correlates each proton to its attached carbon. It would definitively link the predicted proton signals to their corresponding carbon signals, for instance, confirming the H-2 signal corresponds to the C-2 carbon. nih.govmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key correlations would be expected from the methyl protons (H-3) to the methine carbon (C-2) and the carbonyl carbon (C-1). The methine proton (H-2) would show correlations to the carbonyl carbon (C-1) and the ipso-carbon of the phenyl ring. nih.govmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY would be crucial for determining the preferred conformation of the molecule by observing correlations between the protons of the phenyl ring and the protons of the propanone chain. nih.gov

Dynamic NMR Studies for Conformational Exchange Processes

The single bond between the carbonyl carbon and the phenyl ring, as well as the C1-C2 bond, allows for rotational isomerism. At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in time-averaged signals. However, at lower temperatures, this rotation can be slowed down, potentially leading to the observation of distinct conformers.

Dynamic NMR studies, involving the acquisition of NMR spectra at various temperatures, can be employed to study these conformational exchange processes. By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to determine the energy barriers for bond rotation and the relative populations of the different conformers. Such studies on similar hindered aryl alkyl ketones have provided valuable insights into their conformational preferences.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Bond Characterization

FT-IR and FT-Raman spectroscopy are complementary techniques that provide detailed information about the functional groups and the nature of the chemical bonds within 1-Propanone, 2-(nitrooxy)-1-phenyl-.

Analysis of Carbonyl Stretching Frequencies in α-Oxyfunctionalized Ketones

The position of the carbonyl (C=O) stretching vibration in the infrared spectrum is highly sensitive to its electronic environment. In propiophenone, the carbonyl stretch is typically observed around 1685 cm⁻¹. The presence of an electron-withdrawing nitrooxy group at the α-position is expected to increase the carbonyl stretching frequency due to the inductive effect, which strengthens the C=O bond. Therefore, for 1-Propanone, 2-(nitrooxy)-1-phenyl-, the carbonyl stretching band is predicted to appear at a higher wavenumber, likely in the range of 1700-1720 cm⁻¹.

Characterization of Nitrooxy Group Vibrational Modes

The nitrooxy group (-ONO₂) has several characteristic vibrational modes that can be observed in the IR and Raman spectra. The most prominent of these are the asymmetric and symmetric stretching vibrations of the NO₂ group. Based on studies of other organic nitrates, the following vibrational modes are expected for 1-Propanone, 2-(nitrooxy)-1-phenyl-:

Asymmetric NO₂ stretch (νas(NO₂)): A strong band is expected in the region of 1620-1660 cm⁻¹.

Symmetric NO₂ stretch (νs(NO₂)): A strong to medium intensity band is anticipated between 1260-1290 cm⁻¹.

O-N stretch (ν(O-N)): A medium intensity band is expected around 850-870 cm⁻¹.

The presence of these characteristic bands in the vibrational spectra would provide definitive evidence for the nitrooxy functionality in the molecule.

Predicted FT-IR and FT-Raman Vibrational Frequencies for 1-Propanone, 2-(nitrooxy)-1-phenyl-

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| C=O stretch | 1700 - 1720 | Strong |

| Asymmetric NO₂ stretch | 1620 - 1660 | Strong |

| Symmetric NO₂ stretch | 1260 - 1290 | Strong to Medium |

| O-N stretch | 850 - 870 | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H stretch | 2850 - 3000 | Medium to Weak |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Weak |

Application in Solid-State Spectroscopic Analysis

Solid-state spectroscopic techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are invaluable for probing the vibrational modes of 1-Propanone, 2-(nitrooxy)-1-phenyl- in its crystalline or amorphous solid form. These methods provide information about the functional groups present and the intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, that influence the molecular conformation in the solid state.

In a solid-state IR or Raman spectrum of this compound, several characteristic vibrational bands would be expected:

Carbonyl (C=O) Stretch: A strong, sharp absorption band is anticipated in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone. The exact position would be sensitive to the electronic effects of the α-nitrooxy group and the crystal packing forces.

Nitrooxy (O-NO₂) Stretches: The nitrooxy group would exhibit two distinct stretching vibrations: an asymmetric stretch (νas) typically found in the 1620-1660 cm⁻¹ range and a symmetric stretch (νs) in the 1270-1290 cm⁻¹ range. The high frequency of the asymmetric stretch is a hallmark of the nitrooxy functionality.

Phenyl Group Vibrations: The aromatic ring would produce several signals, including C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and characteristic C-H out-of-plane bending bands in the 690-900 cm⁻¹ range, which can indicate the substitution pattern.

Analysis of peak shifts and broadening in the solid state compared to gas or solution phase spectra can reveal details about the molecular environment and intermolecular forces within the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of 1-Propanone, 2-(nitrooxy)-1-phenyl- is expected to be dominated by the benzoyl chromophore, which consists of the phenyl ring conjugated with the carbonyl group. This system gives rise to two characteristic absorption bands:

π → π* Transition: An intense absorption band, typically observed around 240-250 nm. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. For the parent compound, Propiophenone, this band is observed at approximately 242 nm. nist.gov

n → π* Transition: A weaker absorption band, expected at a longer wavelength, generally between 270-290 nm. msu.edu This corresponds to the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. This transition is often characterized by a lower molar absorptivity. In Propiophenone, a distinct band is seen around 280 nm. nist.gov

The presence of the 2-(nitrooxy) group, an electron-withdrawing substituent, on the α-carbon is expected to act as an auxochrome. It may induce a slight shift in the absorption maxima (λmax) of these transitions. This could manifest as a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift, depending on the interplay of inductive and potential weak resonance effects on the energy levels of the molecular orbitals involved in the electronic transitions.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For 1-Propanone, 2-(nitrooxy)-1-phenyl- (molar mass: 195.17 g/mol ), the electron ionization (EI) mass spectrum would provide a molecular ion peak ([M]⁺) and a series of fragment ions that reveal its structural components.

The fragmentation is predicted to be dominated by cleavage adjacent to the carbonyl group (α-cleavage), a characteristic pathway for ketones. The primary fragmentation pathways would likely include:

Formation of the Benzoyl Cation: The most prominent fragmentation is expected to be the cleavage of the bond between the carbonyl carbon and the α-carbon, resulting in the highly stable benzoyl cation. This would produce a strong signal at m/z 105.

Formation of the Phenyl Cation: Subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation would yield the phenyl cation at m/z 77.

Cleavage involving the Nitrooxy Group: Fragmentation can also be initiated by the loss of the nitrooxy group or related species. This could include the loss of a nitro radical (•NO₂) leading to a fragment at m/z 149, or the loss of the entire nitrooxy group.

A summary of the predicted major fragments is presented in the table below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Notes |

| 195 | [C₉H₉NO₄]⁺ | Molecular Ion ([M]⁺) | Represents the intact molecule that has been ionized. |

| 149 | [C₉H₉O₂]⁺ | [M - NO₂]⁺ | Resulting from the loss of a nitro radical. |

| 105 | [C₇H₅O]⁺ | Benzoyl Cation | Formed by α-cleavage; expected to be the base peak. |

| 77 | [C₆H₅]⁺ | Phenyl Cation | Formed by the loss of CO from the benzoyl cation. |

This table is predictive and based on established fragmentation principles. Actual experimental data may show additional fragments.

Rotational Spectroscopy for Precise Gas-Phase Conformational Determination and Internal Dynamics

Rotational spectroscopy is a high-resolution technique used to unambiguously determine the precise three-dimensional structure of molecules in the gas phase. It measures the quantized rotational transitions, from which highly accurate rotational constants (A, B, and C) can be derived. These constants are inversely related to the molecule's moments of inertia and thus serve as a sensitive fingerprint of its specific geometric structure and mass distribution.

While experimental rotational spectroscopy data for 1-Propanone, 2-(nitrooxy)-1-phenyl- is not currently available, studies on the closely related isomer, 1-phenyl-2-propanone, illustrate the power of this technique. For 1-phenyl-2-propanone, microwave spectroscopy revealed the presence of a single dominant conformational isomer. The analysis of the rotational transitions allowed for the precise determination of its rotational constants and the mapping of internal dynamics, such as the barrier to rotation for the terminal methyl group.

If applied to 1-Propanone, 2-(nitrooxy)-1-phenyl-, this technique would allow researchers to:

Identify the preferred conformation(s) of the molecule in the gas phase, determining the dihedral angles between the phenyl, carbonyl, and nitrooxy groups.

Precisely measure bond lengths and angles after isotopic substitution.

Investigate the internal rotation dynamics of the methyl group against the rest of the molecular frame.

The table below shows illustrative data obtained for the isomer 1-phenyl-2-propanone, demonstrating the type of information that rotational spectroscopy provides.

| Parameter | Value for 1-phenyl-2-propanone (Isomer) | Information Gained |

| Rotational Constant A | 2788.1 MHz | Provides information on the moment of inertia along the principal a-axis. |

| Rotational Constant B | 711.4 MHz | Provides information on the moment of inertia along the principal b-axis. |

| Rotational Constant C | 608.9 MHz | Provides information on the moment of inertia along the principal c-axis. |

| Conformation | Single observed conformer | Indicates a strong energetic preference for one geometric arrangement in the gas phase. |

Note: The data in this table is for the structural isomer 1-phenyl-2-propanone and serves only to illustrate the capabilities of the technique. The rotational constants for 1-Propanone, 2-(nitrooxy)-1-phenyl- would be different.

Computational and Theoretical Investigations of 1 Propanone, 2 Nitrooxy 1 Phenyl

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and electronic distribution.

Density Functional Theory (DFT) is a powerful computational method used to determine the ground-state electronic structure of molecules. For a molecule like 1-Propanone, 2-(nitrooxy)-1-phenyl-, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. rawdatalibrary.nettandfonline.com

The process involves exploring the potential energy surface of the molecule to identify energy minima corresponding to stable conformers. For instance, a study on 3-(2-Hydroxyphenyl)-1-phenyl propanone utilized the B3LYP/6-311++G(d,p) level of theory to carry out geometry optimization. rawdatalibrary.net Similarly, research on 2-hydroxy-2-methyl-1-phenylpropan-1-one involved a careful study of the potential energy surfaces to identify the most stable conformation. researchgate.net This analysis is crucial for understanding the molecule's shape and the relative stability of its different spatial arrangements (conformational isomers). The optimized geometrical parameters, such as bond lengths and angles, for a related compound, Butyrophenone, have been calculated and compared with experimental data, showing good agreement. sphinxsai.com

Table 1: Illustrative Optimized Geometrical Parameters for a Phenyl Ketone Analogue (Butyrophenone) using DFT

| Parameter | Calculated Bond Length (Å) (B3LYP/6-311+G(d,p)) | Experimental Bond Length (Å) |

| C=O | 1.223 | 1.229 |

| C-C (carbonyl-phenyl) | 1.5012 | - |

| C-C (carbonyl-ethyl) | 1.5285 | - |

| Data is illustrative and based on studies of analogous compounds. sphinxsai.com |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC), can provide highly accurate electronic structure information. For instance, a theoretical study on sodium nitrate (B79036) used ab initio periodic Hartree-Fock (PHF) theory to investigate its electronic properties. acs.org Furthermore, high-level ab initio calculations, such as CCSD(T), are often used to refine the energetics of molecules, as demonstrated in studies on the formation of organic nitrates. acs.org For 1-Propanone, 2-(nitrooxy)-1-phenyl-, these methods would be invaluable for obtaining a precise understanding of its electronic states and ionization potential.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. researchgate.net For 1-Propanone, 2-(nitrooxy)-1-phenyl-, NBO analysis would reveal the delocalization of electron density between the phenyl ring, the carbonyl group, and the nitrooxy moiety.

In studies of related compounds like 3-(2-Hydroxyphenyl)-1-phenyl propenone, NBO analysis has been used to investigate donor-acceptor interactions. rawdatalibrary.nettandfonline.com The analysis provides information on the stabilization energies associated with these interactions, indicating the strength of intramolecular charge transfer. For example, in a study of Butyrophenone, NBO analysis was used to understand the stability arising from hyperconjugative interactions and charge delocalization. sphinxsai.com A similar analysis on 2-(2-Hydroxyphenyl)-1-azaazulene tautomers identified weak sigma bonds due to specific delocalization pathways. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For 1-Propanone, 2-(nitrooxy)-1-phenyl-, MD simulations would provide a dynamic picture of its conformational landscape and how it is influenced by a solvent. bohrium.com

Simulations of ketones like acetone (B3395972) in various solvents have been performed to understand solvation dynamics and the reorganization of solvent molecules around the solute. acs.orgaip.org These studies reveal how the solvent environment can affect the molecule's behavior. For instance, MD simulations have been used to calculate the tracer diffusion coefficients of ketones in liquid ethanol, with results comparing favorably to experimental data. bohrium.com All-atom MD simulations have also been employed to investigate the diffusion of solvents like acetone into polymer films. rsc.org Such simulations for the title compound would be crucial for understanding its behavior in a biological or chemical system where it is not in isolation.

Reactivity Prediction via Frontier Molecular Orbital (FMO) Theory and Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) theory is a model used to predict the reactivity of molecules based on their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comwikipedia.orgnumberanalytics.com The energy and shape of these orbitals are key to understanding how a molecule will interact with other species.

For 1-Propanone, 2-(nitrooxy)-1-phenyl-, the HOMO would likely be located on the phenyl ring or the oxygen atoms, indicating the sites most susceptible to electrophilic attack. The LUMO is often centered on the carbonyl carbon, making it the primary site for nucleophilic attack. cureffi.org The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. rawdatalibrary.netresearchgate.net

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. rawdatalibrary.net Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. For the title compound, the MEP would likely show a negative potential around the carbonyl and nitrooxy oxygens and a positive potential around the carbonyl carbon.

Table 2: Illustrative FMO and Reactivity Descriptors for a Phenyl Ketone Analogue

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 |

| Data is for illustrative purposes and based on general values for similar compounds. rawdatalibrary.netresearchgate.net |

Computational Prediction of Spectroscopic Parameters (NMR, IR, Raman, UV-Vis, Microwave) for Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the molecule's structure and understand its properties. rawdatalibrary.netresearchgate.netacs.orgbohrium.com

NMR Spectroscopy: Computational methods can predict the 1H and 13C NMR chemical shifts. github.ionih.gov These predictions, often made using DFT methods, can aid in the assignment of experimental spectra. There are even online tools and databases that can simulate NMR spectra for various molecules. youtube.comyoutube.com

IR and Raman Spectroscopy: The vibrational frequencies (IR and Raman spectra) of a molecule can be calculated using DFT. researchgate.net These calculated frequencies, after appropriate scaling, can be compared with experimental spectra to identify characteristic vibrational modes. For example, the calculated C=O stretching frequency in Butyrophenone showed good agreement with the experimental value. sphinxsai.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of a molecule. rawdatalibrary.nettandfonline.com This provides information about the electronic transitions, absorption wavelengths, and oscillator strengths.

Microwave Spectroscopy: While less common for molecules of this size in routine analysis, computational methods can also predict rotational constants, which are measured in microwave spectroscopy and provide highly accurate information about the molecule's geometry.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Phenyl Ketone Analogue (Butyrophenone)

| Vibrational Mode | Calculated Frequency (cm-1) (DFT/B3LYP) | Experimental Frequency (cm-1) (FTIR) |

| C=O stretch | 1633 | - |

| C-C stretch (aromatic) | 1543 | 1597 |

| Data is illustrative and based on studies of analogous compounds. sphinxsai.com |

Chemical Reactivity and Transformation Pathways of 1 Propanone, 2 Nitrooxy 1 Phenyl

Reactions Involving the Nitrate (B79036) Ester Moiety

The nitrate ester group (-ONO₂) is a highly reactive functional group that can participate in a range of chemical reactions, including reductions, substitutions, and decompositions.

Reductive Transformations: Selective Cleavage of the Nitrooxy Group

The nitrate ester functionality is susceptible to reductive cleavage of the N–O bond. This transformation is a synthetically useful method for converting organic nitrates into their corresponding alcohols. In the case of 1-Propanone, 2-(nitrooxy)-1-phenyl-, selective reduction would cleave the nitrooxy group to furnish 2-hydroxy-1-phenyl-1-propanone, a valuable α-hydroxy ketone intermediate. nih.govebi.ac.uk The reduction of related nitro-functionalized compounds is well-established; for example, 1-phenyl-2-nitropropene (B101151) can be reduced to 1-phenyl-2-propanone using reagents like iron in hydrochloric acid, demonstrating the general reactivity of such nitrogen-oxygen containing groups. youtube.com

Nucleophilic Substitution and Elimination Reactions at the α-Carbon

The nitrooxy group can act as a competent leaving group in nucleophilic substitution reactions. The carbon atom to which it is attached (the α-carbon) is rendered electrophilic by the adjacent electron-withdrawing ketone, making it a target for attack by nucleophiles. This would proceed via a nucleophilic substitution mechanism, such as an S_N2 pathway, to displace the nitrate group. pressbooks.pub The outcome of such reactions is heavily dependent on the nature of the nucleophile and the specific reaction conditions employed.

In the presence of a strong, non-nucleophilic base, an elimination reaction can compete with substitution. Abstraction of a proton from the methyl group can induce the elimination of the nitrate ester, leading to the formation of an α,β-unsaturated ketone system.

Thermal and Photochemical Decomposition Mechanisms

Similarly, photochemical decomposition can be initiated by irradiation with ultraviolet (UV) light. The absorption of photons can provide the necessary energy to promote the molecule to an excited state, from which bond cleavage can occur, leading to the formation of radical intermediates.

Radical Reactions and Their Propagation Pathways

The radical species generated through thermal or photochemical decomposition are highly reactive and can initiate a cascade of subsequent reactions. These radicals can participate in hydrogen abstraction from solvent or other substrate molecules, propagating a radical chain reaction. Alternatively, they can combine in radical-radical coupling events to form a variety of byproducts. It is also noted that reactions of some aliphatic α-substituted nitro compounds can proceed through a radical-nucleophilic substitution (S_RN1) mechanism. researchgate.net

Reactivity of the Ketone Carbonyl Group

The ketone functional group is a cornerstone of the molecule's reactivity, with the carbonyl carbon serving as a primary site for nucleophilic attack. masterorganicchemistry.combyjus.com

Nucleophilic Addition Reactions at the Carbonyl Carbon

The inherent polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an excellent electrophile. byjus.com The fundamental reaction of ketones is nucleophilic addition, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate after the rehybridization of the carbon from sp² to sp³. libretexts.orglibretexts.org This intermediate is subsequently protonated, typically by a mild acid or water, to yield an alcohol product.

The reactivity of the carbonyl group in 1-Propanone, 2-(nitrooxy)-1-phenyl- is likely enhanced by the presence of the electron-withdrawing nitrooxy group on the adjacent α-carbon. This inductive effect further increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted ketones like propiophenone (B1677668). libretexts.orgnist.gov A broad spectrum of nucleophiles can add to the carbonyl group, and the reaction can be catalyzed by either acid or base, depending on the nucleophile's reactivity. byjus.comyoutube.com

The following table provides an overview of potential nucleophilic addition reactions for 1-Propanone, 2-(nitrooxy)-1-phenyl-.

| Nucleophile | Reagent Example | Product Type | Resulting Compound Name | Reference |

| Hydride Ion | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol | 2-(nitrooxy)-1-phenyl-1-propanol | nih.gov |

| Cyanide Ion | Hydrogen cyanide (HCN) / KCN | Cyanohydrin | 2-hydroxy-2-(1-(nitrooxy)propan-2-yl)benzonitrile | byjus.com |

| Organometallic Reagents | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | 1-methyl-2-(nitrooxy)-1-phenyl-1-propanol | masterorganicchemistry.com |

| Primary Amines | e.g., Methylamine (CH₃NH₂) | Imine | N-(1-(2-(nitrooxy)propyl)-1-phenylmethylidene)methanamine | byjus.com |

| Alcohols | e.g., Methanol (CH₃OH) / H⁺ | Acetal | 1,1-dimethoxy-2-(nitrooxy)-1-phenylpropane | byjus.com |

Enolization and Reactions at the α-Position Adjacent to the Ketone

The presence of a carbonyl group in 1-Propanone, 2-(nitrooxy)-1-phenyl- allows for the formation of an enol or enolate, which is a key intermediate for reactions at the α-carbon. pdx.edulibretexts.orgmasterorganicchemistry.commsu.edu The acidity of the α-proton is a crucial factor in this process. The electron-withdrawing nature of the adjacent carbonyl group and the nitrooxy group is expected to increase the acidity of the proton at the α-position, facilitating its removal by a base. pdx.eduutdallas.edu

Under basic conditions, deprotonation leads to the formation of a resonance-stabilized enolate anion. This enolate can then act as a nucleophile in various reactions, such as alkylation, aldol (B89426) condensation, and Michael addition. pdx.edumsu.edu However, the presence of the nitrooxy group might introduce complexities, as it could also be a target for nucleophilic attack or elimination reactions under certain conditions.

Acid-catalyzed enolization is also possible, proceeding through protonation of the carbonyl oxygen followed by deprotonation at the α-carbon. libretexts.orgmsu.edu The resulting enol is a nucleophile and can react with various electrophiles. msu.edu

Table 1: Potential Reactions at the α-Position via Enol/Enolate Intermediate

| Reaction Type | Reagents and Conditions | Expected Product |

| Alkylation | Alkyl halide, non-nucleophilic base (e.g., LDA) | α-Alkyl-2-(nitrooxy)-1-phenyl-1-propanone |

| Aldol Addition | Aldehyde or ketone, acid or base catalyst | β-Hydroxy-α-methyl-α-(nitrooxy) propiophenone derivative |

| Halogenation | X₂, acid or base catalyst | α-Halo-2-(nitrooxy)-1-phenyl-1-propanone |

Aromatic Ring Reactivity and Derivatization Strategies

The phenyl group in 1-Propanone, 2-(nitrooxy)-1-phenyl- is susceptible to electrophilic aromatic substitution reactions. numberanalytics.compressbooks.pub The ketone group is a deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.orgmasterorganicchemistry.com This means that electrophilic attack will be slower than on unsubstituted benzene (B151609) and will primarily occur at the meta positions of the phenyl ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. pressbooks.pub The choice of reagents and reaction conditions will determine the specific substitution pattern and yield. For instance, nitration can be achieved using a mixture of nitric and sulfuric acid. pressbooks.pub

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents and Conditions | Expected Product (Major Isomer) |

| Nitration | HNO₃, H₂SO₄ | 2-(Nitrooxy)-1-(3-nitrophenyl)-1-propanone |

| Bromination | Br₂, FeBr₃ | 1-(3-Bromophenyl)-2-(nitrooxy)-1-propanone |

| Sulfonation | Fuming H₂SO₄ | 3-(1-Oxo-2-(nitrooxy)propyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 1-(3-Acylphenyl)-2-(nitrooxy)-1-propanone |

Studies on Chemical Stability and Degradation Pathways under Various Conditions

The stability of 1-Propanone, 2-(nitrooxy)-1-phenyl- will be influenced by several factors, including temperature, pH, and the presence of light or other chemical agents. The nitrooxy group, being an organic nitrate, is susceptible to degradation. nih.govnih.govmdpi.com

One potential degradation pathway is the hydrolysis of the nitrooxy group, which can be catalyzed by acid or base, to yield the corresponding α-hydroxy ketone, 2-hydroxy-1-phenyl-1-propanone, and nitric acid. Thermal decomposition is another possibility for organic nitrates, which can lead to the formation of various gaseous products. nih.gov

The ketone functionality can also participate in degradation reactions. For example, under strongly basic conditions, a retro-aldol reaction could potentially occur if the molecule contains a β-hydroxy group. The stability of α-ketoacyl peptides has been studied, and it was found that the keto group can catalyze the hydrolysis of the adjacent peptide bond. nih.gov While not directly analogous, this suggests that the ketone in 1-Propanone, 2-(nitrooxy)-1-phenyl- could influence the stability of the neighboring nitrooxy group.

Table 3: Potential Degradation Products

| Condition | Degradation Pathway | Potential Products |

| Acidic/Basic Hydrolysis | Hydrolysis of nitrooxy group | 2-Hydroxy-1-phenyl-1-propanone, Nitric acid |

| Thermal Stress | Decomposition of nitrooxy group | Gaseous products (e.g., N₂, CO₂), other fragmentation products |

| Strong Base | Retro-aldol type reaction (if applicable) | Benzaldehyde, other fragments |

Synthetic Applications and Advanced Chemical Derivatization of 1 Propanone, 2 Nitrooxy 1 Phenyl

Hypothetical Utilization as a Key Building Block in Multi-Step Organic Syntheses

In principle, a molecule like 1-Propanone, 2-(nitrooxy)-1-phenyl- could serve as a bifunctional building block in multi-step syntheses. The ketone functionality allows for a variety of transformations, including nucleophilic additions, alpha-functionalization, and condensations. The alpha-nitrooxy group, being a good leaving group, could participate in nucleophilic substitution reactions.

Ketones are well-established as strategic starting materials for the synthesis of complex molecules, including natural product-inspired compounds. rsc.orgresearchgate.net Their versatility allows for the construction of diverse molecular architectures through a wide array of synthetic transformations. rsc.org

Postulated Role as a Versatile Intermediate for Diverse Chemical Scaffolds

The dual functionality of 1-Propanone, 2-(nitrooxy)-1-phenyl- would theoretically allow it to be a precursor to various chemical scaffolds. For instance, reduction of the ketone could yield a secondary alcohol, while the nitrooxy group could be transformed into other functionalities, leading to a range of substituted 1-phenylpropanol derivatives.

The related α-nitro ketones are recognized as valuable intermediates for synthesizing compounds like oxazolidinones, isoxazoles, and pyrroles. organic-chemistry.org This highlights the potential of bifunctional ketones in generating heterocyclic systems.

Theoretical Strategies for Functional Group Interconversion and Synthetic Route Design

Designing synthetic routes involving 1-Propanone, 2-(nitrooxy)-1-phenyl- would center on the selective transformation of its two functional groups.

Table 1: Potential Functional Group Interconversions

| Starting Functional Group | Reagent/Condition (Hypothetical) | Resulting Functional Group |

| Ketone | NaBH4, LiAlH4 | Secondary Alcohol |

| Ketone | Hydrazine, base (Wolff-Kishner) | Alkane |

| Ketone | Organometallic reagents (e.g., Grignard) | Tertiary Alcohol |

| Nitrooxy | Reducing agents (e.g., Zn, H2/Pd) | Alcohol |

| Nitrooxy | Nucleophiles (e.g., N3-, CN-) | Azide, Nitrile (via substitution) |

The reduction of a nitro group to an amine is a well-established and crucial transformation in organic synthesis, often serving as a key step in the creation of complex molecules. nih.gov While the nitrooxy group is different, its reduction would likely lead to an alcohol. Functional group interconversions are fundamental in organic synthesis for creating target molecules from available starting materials. uts.edu.auvanderbilt.edu

Speculative Application in Cascade Reactions and Tandem Processes

Cascade reactions, where a single reactant undergoes multiple transformations in one pot, are highly efficient synthetic strategies. rsc.org A molecule like 1-Propanone, 2-(nitrooxy)-1-phenyl- could theoretically be designed to participate in such sequences. For example, a reaction could be initiated at the ketone, followed by an intramolecular reaction involving the nitrooxy group.

The related α-nitroketones are known to participate in domino reactions, which underscores the potential of multifunctional compounds in complex reaction sequences. rsc.org

Conceptual Development of Prodrugs and Precursors

Organic nitrates have been explored as prodrugs, often designed to release nitric oxide. Similarly, nitroaromatic compounds have been investigated as hypoxia-activated prodrugs in cancer therapy. nih.govnih.gov A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. nih.gov

Theoretically, 1-Propanone, 2-(nitrooxy)-1-phenyl- could be envisioned as a precursor for other molecules. The term "prodrug" itself implies a therapeutic application, which is outside the scope of this discussion. However, from a purely chemical standpoint, the molecule could be designed to release a specific smaller molecule upon a chemical or enzymatic trigger.

Advanced Analytical Methodologies for Characterization of 1 Propanone, 2 Nitrooxy 1 Phenyl in Complex Matrices

Chromatographic Techniques (GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

No specific GC-MS or LC-MS methods for the purity assessment or mixture analysis of 1-Propanone, 2-(nitrooxy)-1-phenyl- are documented in the reviewed scientific literature. The thermal lability of the nitrate (B79036) ester (-O-NO2) group would likely pose a significant challenge for GC-MS analysis, potentially causing decomposition in the injector port or on the column, thus requiring derivatization or the use of specialized injection techniques. LC-MS would theoretically be a more suitable technique, but no validated methods have been published.

Hyphenated Techniques for Comprehensive Structural Elucidation

There are no published studies employing hyphenated techniques such as LC-NMR or LC-IR for the comprehensive structural elucidation of 1-Propanone, 2-(nitrooxy)-1-phenyl- . While the structure can be inferred from its name, definitive spectroscopic confirmation and elucidation in complex samples are not available in the literature.

Future Directions in Research on 1 Propanone, 2 Nitrooxy 1 Phenyl

Design of Novel Catalytic Systems for Highly Selective Synthesis

The direct and selective synthesis of α-nitrooxy ketones remains a significant challenge. Future research will heavily focus on developing sophisticated catalytic systems capable of controlling the regioselectivity and stereoselectivity of the nitrooxylation of prochiral ketones like 1-phenyl-1-propanone.

Metal and Organocatalytic Approaches: The development of catalytic enantioselective methods for preparing α-quaternary ketones and related structures is an area of intense research. nih.govunc.edu While methods for α-amination and α-oxygenation have seen progress, direct asymmetric α-nitrooxylation is less developed. Future work will likely involve the design of chiral catalysts that can effectively install the nitrooxy group onto a ketone scaffold. For instance, the success of (R)-BINAP-silver complexes in catalyzing the enantioselective O-selective nitroso aldol (B89426) reaction to form α-aminooxy ketones suggests that similar chiral ligand-metal complexes could be adapted for nitrooxylation. nih.gov This could involve screening various chiral ligands and metal centers (e.g., Copper, Silver, Palladium) to find a system that can activate the ketone and deliver the nitrooxy group with high fidelity.

Hypervalent Iodine Reagents: Recently developed hypervalent iodine reagents, specifically oxybis(aryl-λ3-iodanediyl) dinitrates (OAIDNs), have shown promise for the direct, catalyst-free nitrooxylation of enolizable C-H bonds. nih.gov These reagents are bench-stable and highly reactive, affording desired organic nitrates within minutes under mild conditions. nih.gov Future research will aim to expand the scope of these reagents and develop catalytic, enantioselective versions of these transformations. A key goal is to move from stoichiometric reagents to a system where a catalytic amount of an iodine species is continuously regenerated in situ, improving the atom economy and sustainability of the process.

The table below outlines potential catalytic strategies and their target performance metrics for the synthesis of chiral 1-Propanone, 2-(nitrooxy)-1-phenyl-.

| Catalyst Type | Ligand/Motif Example | Target Yield (%) | Target Enantiomeric Excess (ee %) | Key Research Challenge |

| Chiral Metal Complex | Cu(II) with BOX/PyBOX Ligands | >90% | >95% | Suppressing side reactions and catalyst deactivation. |

| Organocatalysis | Chiral Cinchona Alkaloids | >85% | >90% | Achieving high reactivity with sterically hindered ketones. nih.gov |

| Catalytic Hypervalent Iodine | Iodoarene with a Chiral Backbone | >90% | >95% | Developing an efficient catalytic cycle with a terminal oxidant. |

Exploration of Bio-Inspired Synthetic Routes and Green Chemistry Approaches

Moving beyond traditional synthetic methods, future research will increasingly embrace principles of green chemistry and draw inspiration from biological processes.

Biocatalysis and Bio-inspired Catalysis: Nature utilizes enzymes to perform complex chemical transformations with exquisite selectivity under mild conditions. Nitric oxide synthases (NOSs), for example, synthesize nitric oxide from L-arginine. wikipedia.org While no natural enzyme is known to perform direct ketone nitrooxylation, the potential for enzyme engineering is vast. Future research could focus on designing artificial metalloenzymes or modifying existing oxygenases to accept ketone substrates and perform a targeted C-H nitrooxylation. This bio-inspired approach could lead to highly efficient and environmentally benign synthetic routes.

Green Chemistry Methodologies: The principles of green chemistry, such as waste prevention and the use of safer solvents and reagents, will be integral to developing future syntheses. beyondbenign.orgrsc.org This includes:

Flow Chemistry: Performing nitrooxylation reactions in continuous flow reactors can enhance safety, especially when dealing with potentially energetic intermediates or reagents. Flow systems offer superior control over reaction temperature and time, often leading to higher yields and purity while minimizing the volume of hazardous materials at any given moment. numberanalytics.com

Alternative Solvents: Research will explore replacing traditional volatile organic solvents with greener alternatives like ionic liquids or deep eutectic solvents.

Mechanochemistry: Mechanochemical accelerated aging, which involves reactions under solvent-minimal conditions, has been shown to be a sustainable technology for other organic syntheses and could be adapted for nitrooxylation. rsc.org

Phase-Transfer Catalysis (PTC): PTC can facilitate reactions between reagents in immiscible phases (e.g., an aqueous nitrate (B79036) salt and an organic ketone), eliminating the need for expensive, anhydrous solvents and allowing for milder reaction conditions. youtube.com

| Synthetic Approach | Traditional Method | Green Chemistry Goal | Key Advantages of Green Approach |

| Nitrating Agent | Concentrated Nitric/Sulfuric Acid | Hypervalent Iodine Reagents, Nitrate Salts with Activator | Milder conditions, higher functional group tolerance, reduced corrosive waste. nih.gov |

| Solvent | Dichloromethane, THF | Water, Ionic Liquids, Supercritical CO₂, or Solvent-free | Reduced environmental impact, improved safety, easier product separation. |

| Process | Batch Reaction | Continuous Flow Processing | Enhanced safety, better process control, improved scalability and consistency. numberanalytics.com |

| Catalyst | Stoichiometric Reagents | Recyclable Organocatalysts, Biocatalysts | Reduced waste, lower cost, high selectivity. nih.govbeyondbenign.org |

Advanced Computational Modeling for Reactivity Prediction and Rational Design

Computational chemistry is a powerful tool for understanding reaction mechanisms and designing new chemical processes. Future research on 1-Propanone, 2-(nitrooxy)-1-phenyl- will leverage advanced computational modeling to accelerate discovery.

Mechanism Elucidation: Density Functional Theory (DFT) calculations will be employed to investigate the mechanisms of potential nitrooxylation reactions. nih.gov By modeling the structures of reactants, intermediates, transition states, and products, researchers can calculate activation energies and reaction pathways. nih.gov This insight is crucial for understanding how a catalyst functions, why certain side products might form, and what factors control selectivity. For example, DFT studies can predict whether a proposed chiral catalyst will favor the formation of the (R) or (S) enantiomer of 1-Propanone, 2-(nitrooxy)-1-phenyl-, guiding the rational design of more effective catalysts. nih.gov

Rational Catalyst Design: Instead of relying solely on experimental screening, computational models can be used to design catalysts in silico. Researchers can create virtual libraries of potential catalysts (e.g., by modifying ligand structures) and use computational methods to predict their performance. This approach allows for the pre-selection of the most promising candidates for laboratory synthesis and testing, saving significant time and resources. This strategy of widening the activation energy difference between the main and side reactions through computational design has been successfully applied to other ketone functionalizations. nih.gov

Integration of Artificial Intelligence and Machine Learning for Spectroscopic Interpretation and Reaction Outcome Prediction

The intersection of artificial intelligence (AI), machine learning (ML), and chemistry is set to revolutionize how chemical research is conducted. arxiv.org

Reaction Outcome and Condition Prediction: One of the most challenging aspects of synthesis is identifying the optimal reaction conditions. ML models can be trained on large datasets of chemical reactions to predict outcomes, including product structure and yield. mit.edusesjournal.com For the synthesis of 1-Propanone, 2-(nitrooxy)-1-phenyl-, a neural network could be trained to predict the most suitable catalyst, solvent, temperature, and reagent concentrations to maximize yield and selectivity. nih.govacs.org This data-driven approach can uncover non-obvious trends and propose novel reaction conditions that a human chemist might not consider. eurekalert.org

| AI/ML Application | Model Example | Input Data | Predicted Output |

| Reaction Yield Prediction | Artificial Neural Network (ANN) | Reactants, catalyst, solvent, temperature | Predicted yield (%) sesjournal.com |

| Condition Recommendation | Hierarchical Neural Network | Reactant and product structures | Optimal catalyst, reagents, solvent(s) nih.govacs.org |

| Spectroscopic Analysis | Convolutional Neural Network (CNN) | IR, Raman, or NMR spectrum | Functional group identification, structure confirmation spectroscopyonline.comresearchgate.net |

| Retrosynthesis Planning | Transformer-based Models | Target molecule structure | Potential synthetic pathways |

Q & A

Q. What synthetic methodologies are effective for introducing the nitrooxy group into propanone derivatives?

Methodological Answer: The nitrooxy group can be introduced via nitration or nitrooxylation reactions. For example:

- Nitration under controlled acidic conditions using nitric acid or acetyl nitrate to avoid over-nitration.

- Electrophilic substitution targeting the α-position of the ketone, leveraging the electron-withdrawing effect of the phenyl group to direct reactivity .

- Safety note : Due to the instability of nitrooxy groups, reactions should be conducted at low temperatures (<0°C) with inert gas purging to prevent decomposition.

Q. What spectroscopic techniques are critical for confirming the structure of 1-Propanone, 2-(nitrooxy)-1-phenyl-?

Methodological Answer:

- <sup>1</sup>H and <sup>13</sup>C NMR : Identify the phenyl ring (aromatic protons at δ 7.2–7.8 ppm) and carbonyl group (C=O at ~200–220 ppm). The nitrooxy group’s proximity to the carbonyl may cause deshielding .

- IR Spectroscopy : Detect the asymmetric stretch of the nitrooxy group (O–NO2) at ~1,550–1,600 cm<sup>−1</sup> and carbonyl stretch at ~1,700 cm<sup>−1</sup> .

- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., [M]<sup>+</sup>) and fragmentation patterns consistent with nitrooxy cleavage (e.g., loss of NO2 or HNO2) .

Q. What are the stability considerations for storing 1-Propanone, 2-(nitrooxy)-1-phenyl-?

Methodological Answer:

- Store in amber glass vials at –20°C under inert gas (argon/nitrogen) to minimize photolytic and oxidative degradation.

- Monitor stability via HPLC with UV detection (λ = 254 nm) to track decomposition products like phenolic derivatives .

Advanced Research Questions

Q. How can researchers address discrepancies in thermal decomposition data for nitrooxy-containing compounds?

Methodological Answer:

- Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (N2 or O2) to isolate decomposition pathways. Compare results with structurally similar compounds (e.g., 2-(1-hydroxycyclopentyl)-1-phenylpropan-1-one ).

- Use kinetic modeling (e.g., Flynn-Wall-Ozawa method) to derive activation energies and identify outliers caused by impurities or measurement artifacts .

Q. What computational methods predict the reactivity of the nitrooxy group in 1-Propanone derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity at the nitrooxy group. For example, the electron-withdrawing nature of NO2 may lower LUMO energy, enhancing reactivity toward nucleophiles .

- Molecular Dynamics (MD) Simulations : Model solvation effects and steric hindrance from substituents (e.g., phenyl vs. cyclopentyl groups) to predict reaction kinetics .

Q. How to design in vitro assays to evaluate the biological activity of nitrooxy-propanone derivatives?

Methodological Answer:

- Enzyme Inhibition Assays : Test interactions with oxidoreductases (e.g., cytochrome P450) using fluorogenic substrates. Compare results with known inhibitors (e.g., ethylamino-propanone derivatives ).

- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess CNS activity, given structural similarities to controlled substances .

Q. How to analyze stereochemical implications of substituents using crystallography?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve spatial arrangements of substituents (e.g., nitrooxy vs. cyclopentyl groups) to determine steric effects on reactivity. For example, ’s cyclopentyl derivative showed restricted rotation around the carbonyl .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds with nitrooxy oxygen) to explain crystallization behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.